(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
Beschreibung
(2E,NZ)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a structurally complex molecule featuring a benzo[d]thiazole core modified with sulfamoyl and allyl substituents, conjugated to a thiophene-acrylamide moiety.
Eigenschaften
IUPAC Name |
(E)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c1-2-9-20-14-7-6-13(26(18,22)23)11-15(14)25-17(20)19-16(21)8-5-12-4-3-10-24-12/h2-8,10-11H,1,9H2,(H2,18,22,23)/b8-5+,19-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCRYSZRPVYZRG-PFVINCTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule characterized by its unique structural features, which include a benzo[d]thiazole core and thiophene motifs. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Structural Overview
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression or bacterial growth.
- Receptor Modulation : Interaction with specific receptors that mediate cellular signaling pathways, possibly leading to altered cellular responses.
Antimicrobial Properties
Research indicates that compounds similar to (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of benzo[d]thiazole possess potent antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is under investigation, with preliminary studies suggesting it may induce apoptosis in cancer cells. The mechanism likely involves the modulation of apoptotic pathways or the inhibition of cancer cell proliferation through interference with cell cycle regulators.
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the efficacy of various benzo[d]thiazole derivatives, including those structurally related to our compound, against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.
Compound Cell Line IC50 (µM) Compound A MCF-7 (Breast) 15.4 Compound B HeLa (Cervical) 12.8 (2E,NZ) Compound A549 (Lung) 10.5 -
Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzo[d]thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced activity against resistant strains.
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
Vergleich Mit ähnlichen Verbindungen
Core Scaffold and Functional Groups
The target compound shares structural motifs with several classes of heterocyclic derivatives:
- Thiazolidinone-thioxoacetamides (): Compounds 9–13 feature a thiazolidinone ring fused to a thioxoacetamide group. Unlike the target molecule, these lack the benzo[d]thiazole system and sulfamoyl substituent but include diverse arylidene groups (e.g., 4-chlorobenzylidene, indole) that influence crystallinity and melting points (147–207°C) .
- Thiazole-acrylamides (): Compound 2112 contains a cinnamamide backbone with thiophene and aryl groups. Its stereochemistry (Z/E configuration) and acrylamide linkage mirror the target compound, though it lacks the sulfamoyl and allyl substituents .
- Benzo[d]thiazole derivatives (): The compound 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide shares the benzo[d]thiazole core but replaces sulfamoyl with a sulfanyl group, reducing hydrogen-bonding capacity .
Physicochemical Properties and Stability
Melting Points and Solubility
- Thiazolidinone-thioxoacetamides exhibit high melting points (147–207°C), correlating with crystallinity from arylidene substituents .
- The target compound’s sulfamoyl group may lower its melting point compared to sulfanyl analogs (e.g., 159–160°C in ) due to increased polarity .
Stereochemical Considerations
The (2E,NZ) designation indicates specific geometric isomerism, critical for biological activity. Analogous acrylamides () show configuration-dependent cytotoxicity, suggesting similar sensitivity in the target compound .
Data Table: Key Comparisons with Structural Analogs
Q & A
Basic Questions
Q. What are the key steps in synthesizing (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized for yield?
- Answer : The synthesis typically involves three critical steps:
Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under basic conditions (e.g., NaH in DMF) to form the benzo[d]thiazole scaffold .
Allylation : Introduction of the allyl group via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–80°C) to avoid polymerization .
Sulfamoylation and Acrylamide Conjugation : Reaction with sulfamoyl chloride and subsequent acrylamide coupling, optimized by maintaining anhydrous conditions and using catalysts like triethylamine .
- Optimization Tips : Monitor reaction progress via TLC/HPLC, use recrystallization or column chromatography for purification, and adjust pH to minimize side reactions .
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, particularly for the thiophene and allyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonamide -SO₂NH₂ at ~1300–1150 cm⁻¹, acrylamide C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : For definitive 3D structural elucidation, though crystal growth may require slow evaporation from DMSO/EtOH mixtures .
Q. What initial biological activities have been observed for this compound, and which assays are recommended for screening?
- Answer :
- Antimicrobial Activity : Structural similarity to sulfa drugs suggests potential dihydropteroate synthase inhibition. Use in vitro broth microdilution assays against S. aureus and E. coli with MIC (minimum inhibitory concentration) measurements .
- Anticancer Potential : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values and comparing to controls like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays to evaluate interactions with target enzymes (e.g., tyrosine kinases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Answer :
- Control Variables : Standardize assay conditions (pH, temperature, solvent/DMSO concentration) to minimize variability .
- Purity Verification : Re-characterize compound batches via HPLC (>95% purity) and test for degradation products .
- Structural Analog Comparison : Compare activity with analogs (e.g., chlorophenyl vs. thiophenyl derivatives) to identify substituent effects .
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinities .
Q. What computational methods are suitable for predicting the interaction between this compound and biological targets?
- Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding modes with enzymes (e.g., dihydropteroate synthase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability and identify key residues (e.g., hydrogen bonds with sulfonamide groups) .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donors .
Q. What strategies can mitigate side reactions during synthesis, particularly at the acrylamide moiety?
- Answer :
- Temperature Control : Keep reactions below 70°C to prevent acrylamide polymerization .
- Radical Inhibitors : Add TEMPO (0.1–1 mol%) to suppress radical-mediated side reactions .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during sulfamoylation .
Q. How can structure-activity relationship (SAR) studies enhance the compound's potency?
- Answer :
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-nitrothiophene) or allyl groups (e.g., propargyl) .
- Bioisosteric Replacement : Replace sulfonamide with phosphonamide to evaluate effects on bioavailability .
- Pharmacophore Mapping : Identify critical motifs (e.g., planar acrylamide for π-π stacking) using MOE or Discovery Studio .
Key Physical and Chemical Properties (Estimated)
| Property | Value (Analog-Based Estimate) | Evidence Source |
|---|---|---|
| Molecular Weight | ~450–470 g/mol | |
| Solubility (DMSO) | >10 mg/mL | |
| LogP | 2.8–3.5 | |
| Thermal Stability (TGA) | Decomposition >200°C |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
